molecular formula C9H5F7N2O2S B4881363 N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)thiophene-2-carbohydrazide

N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)thiophene-2-carbohydrazide

Cat. No.: B4881363
M. Wt: 338.20 g/mol
InChI Key: VRLGVGILWKZOFQ-UHFFFAOYSA-N
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Description

N’-(2,2,3,3,4,4,4-heptafluorobutanoyl)thiophene-2-carbohydrazide is a fluorinated organic compound with a unique structure that includes a thiophene ring and a heptafluorobutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2,3,3,4,4,4-heptafluorobutanoyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with heptafluorobutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2,3,3,4,4,4-heptafluorobutanoyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorinated group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N’-(2,2,3,3,4,4,4-heptafluorobutanoyl)thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.

    Medicine: Investigated for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(2,2,3,3,4,4,4-heptafluorobutanoyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The fluorinated group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutanol
  • 2,2,3,3,4,4,4-Heptafluorobutylamine
  • 1-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-L-prolyl chloride

Uniqueness

N’-(2,2,3,3,4,4,4-heptafluorobutanoyl)thiophene-2-carbohydrazide is unique due to the presence of both a thiophene ring and a heptafluorobutanoyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)thiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7N2O2S/c10-7(11,8(12,13)9(14,15)16)6(20)18-17-5(19)4-2-1-3-21-4/h1-3H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLGVGILWKZOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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